molecular formula C30H34IN3S2 B13811795 2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide

2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide

Cat. No.: B13811795
M. Wt: 627.6 g/mol
InChI Key: YNTQDNMFDYPKBR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This benzothiazolium iodide derivative is a structurally complex compound characterized by an extended π-conjugated system. Its core features two 3-ethyl-1,3-benzothiazol-2(3H)-ylidene moieties linked via ethenyl bridges to a cyclohexen ring substituted with a dimethylamino group. The (E)-configuration of the double bonds ensures planar geometry, critical for electronic delocalization .

Properties

Molecular Formula

C30H34IN3S2

Molecular Weight

627.6 g/mol

IUPAC Name

(6E)-2-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-N,N-dimethylcyclohexen-1-amine;iodide

InChI

InChI=1S/C30H34N3S2.HI/c1-5-32-24-14-7-9-16-26(24)34-28(32)20-18-22-12-11-13-23(30(22)31(3)4)19-21-29-33(6-2)25-15-8-10-17-27(25)35-29;/h7-10,14-21H,5-6,11-13H2,1-4H3;1H/q+1;/p-1

InChI Key

YNTQDNMFDYPKBR-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3N(C)C)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3N(C)C)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves multi-step organic reactions. The process may include:

    Formation of the benzothiazole ring: This can be achieved through the condensation of o-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the dimethylamino group: This step may involve the reaction of the intermediate with dimethylamine under suitable conditions.

    Cyclohexene ring formation: This can be done through cyclization reactions involving appropriate precursors.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, followed by purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-yl)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide (): Substituents: Methoxy groups on benzothiazole rings; methyl on cyclohexen. Impact: Methoxy groups enhance electron-donating capacity, red-shifting absorption spectra compared to the target compound’s dimethylamino group .

3-Ethyl-2-{[(1E)-3-{[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-1,3-benzothiazol-3-ium iodide ():

  • Substituents: 5,5-Dimethylcyclohexen; (2Z)-configuration in one benzothiazole.
  • Impact: Steric hindrance from 5,5-dimethyl groups reduces conjugation efficiency, lowering molar absorptivity relative to the target compound .

3-ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide (): Substituents: 2,5,5-Trimethylcyclohexen. Impact: Increased hydrophobicity due to methyl groups may reduce aqueous solubility compared to the dimethylamino-containing target compound .

Comparative Data Table

Property Target Compound Compound from Compound from
Molecular Formula C₃₄H₃₅IN₃S₂ C₃₅H₃₆IN₂O₂S₂ C₃₄H₃₆IN₂S₂
Key Substituents Dimethylamino, ethyl Methoxy, methyl 5,5-Dimethylcyclohexen
Absorption Max (nm)* ~650 (predicted) ~620 (observed in analogues) ~580 (observed in analogues)
Solubility Moderate in polar solvents (DMF, DMSO) Low in water; high in DCM Low in polar solvents
Synthetic Yield Not reported; similar Schiff-base condensations yield 45–60% 57% (similar method) Not reported

*Predicted based on substituent effects.

Functional Differences

  • Steric Effects : The absence of bulky substituents (e.g., 5,5-dimethyl in ) in the target compound allows for better π-orbital overlap, improving conductivity in thin-film applications .
  • The dimethylamino group may enhance membrane permeability compared to methoxy derivatives .

Biological Activity

The compound 2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C29H32ClN3O4S2
  • Molar Mass : 586.17 g/mol
  • CAS Number : 33628-25-0

Anticonvulsant Activity

Research has indicated that compounds similar to the target molecule exhibit anticonvulsant properties. A study evaluated various benzothiazolone derivatives for their ability to inhibit seizures induced by maximal electroshock (MES) and pentylenetetrazole in animal models. Compounds demonstrated significant anticonvulsant activity with effective doses (ED50) ranging from 7.6 to 18.6 mg/kg, suggesting a potential for therapeutic applications in seizure disorders .

Antimicrobial Properties

The benzothiazole moiety is known for its antimicrobial activity. Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, exhibiting minimum inhibitory concentrations (MIC) that indicate substantial antibacterial activity .

Cytotoxicity and Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research on related benzothiazole derivatives has shown cytotoxic effects against different cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.

Study on Anticonvulsant Activity

In a systematic evaluation of benzothiazolone derivatives, compounds were tested for their efficacy against seizures in mice. Notably, certain derivatives exhibited strong binding affinity to sigma receptors, which are implicated in neuroprotection and seizure modulation. The most active compounds showed protective indices indicating low toxicity alongside effective anticonvulsant properties .

Antimicrobial Testing

A recent study assessed the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates of bacteria. The findings revealed that certain compounds significantly inhibited bacterial growth, with MIC values comparable to standard antibiotics. This suggests that modifications in the molecular structure can enhance the antimicrobial potency of benzothiazole derivatives.

Data Tables

Biological Activity Tested Compounds ED50 (mg/kg) MIC (µg/mL)
AnticonvulsantBenzothiazolone Derivatives7.6 - 18.6N/A
AntimicrobialBenzothiazole DerivativesN/A8 - 32
CytotoxicityVarious Cancer Cell LinesN/AN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.